molecular formula C12H18N2OS B4286517 N-(2-furylmethyl)-1-azepanecarbothioamide

N-(2-furylmethyl)-1-azepanecarbothioamide

Cat. No. B4286517
M. Wt: 238.35 g/mol
InChI Key: XEMYRBBJSFCRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-1-azepanecarbothioamide, commonly known as FMCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a thioamide derivative that has been synthesized and studied for its various biological activities. FMCA has been found to exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of FMCA is not fully understood. However, it has been proposed that FMCA exerts its biological activities by targeting various signaling pathways. It has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. FMCA has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMCA have been extensively studied in various scientific research studies. FMCA has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. Additionally, FMCA has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

FMCA has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has been extensively studied for its various biological activities, and its mechanism of action is well understood. However, FMCA also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its biological activities. Additionally, its solubility in water is limited, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of FMCA. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Another potential direction is to investigate its potential as an antimicrobial agent. FMCA has been shown to possess potent antimicrobial activity, and further studies are needed to evaluate its potential for clinical use. Additionally, further studies are needed to investigate its potential as an anti-inflammatory agent and to evaluate its safety and toxicity in vivo.

Scientific Research Applications

The biological activities of FMCA have been extensively studied in various scientific research studies. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. FMCA has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways. It has also been found to possess antimicrobial activity against various bacteria and fungi. FMCA has been shown to inhibit the growth of Staphylococcus aureus and Candida albicans. Additionally, FMCA has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(furan-2-ylmethyl)azepane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c16-12(13-10-11-6-5-9-15-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,10H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMYRBBJSFCRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)azepane-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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